
(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a piperazine ring, an isoxazole ring, and a furan ring .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS . The exact structure would depend on the specific synthesis process and the starting materials used.Chemical Reactions Analysis
The compound may undergo various chemical reactions, depending on the conditions. For example, it could undergo intermolecular cyclization via the reaction of the OH group of the pyrazolone ring and a fluorine atom of an adjacent phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry . Its solubility, stability, and other properties would need to be determined experimentally.Scientific Research Applications
Synthesis and Characterization
Researchers have focused on the synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents. The novel 1,5-disubstituted pyrazole and isoxazole derivatives exhibit good antibacterial and antifungal activity, showcasing the compound's versatility in drug design and development for combating microbial infections (Sanjeeva, Narendra, & Venkata, 2022).
Antimicrobial and Antifungal Applications
Further research into the antimicrobial and antifungal properties of these compounds has revealed promising results. Compounds synthesized from the base structure have shown effectiveness against various strains of bacteria and fungi, indicating potential applications in developing new antimicrobial and antifungal agents. The specific activities against pathogens like S. aureus, E. coli, and C. albicans suggest a broad spectrum of action that could lead to new therapeutic options for infectious diseases (Sanjeeva, Narendra, & Venkata, 2022).
Molecular Docking and Biological Evaluation
The compound's structural framework has facilitated the exploration of its interaction with biological targets through molecular docking studies. These studies aim to predict the compound's affinity towards specific receptors or enzymes, offering insights into its mechanism of action and potential therapeutic applications. Molecular docking results, combined with in vivo and in vitro biological evaluations, have helped identify compounds with significant anti-inflammatory and antibacterial activity, highlighting the compound's potential in drug discovery and development (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).
Anticancer and Antiviral Activities
Recent studies have also ventured into the compound's anticancer and antiviral potential. Novel derivatives have been synthesized and evaluated for their activity against various cancer cell lines and viruses, with some compounds showing promising results. These findings indicate the potential for developing new anticancer and antiviral therapies based on this compound's structure (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
properties
IUPAC Name |
[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-16-22(17(2)28(24-16)18-7-4-3-5-8-18)26-10-12-27(13-11-26)23(29)19-15-21(31-25-19)20-9-6-14-30-20/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRIRRGEZWYWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

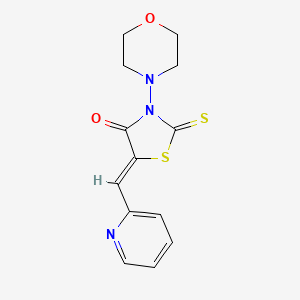
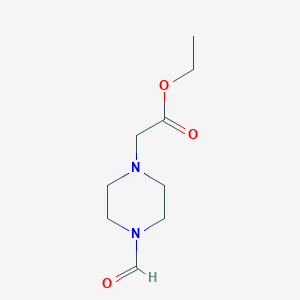
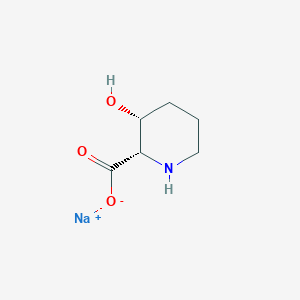
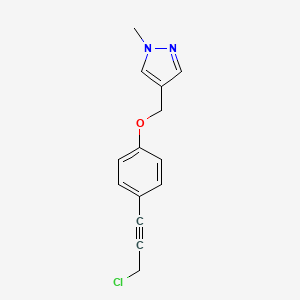
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2731322.png)
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2731323.png)


![2-(3,4-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2731326.png)
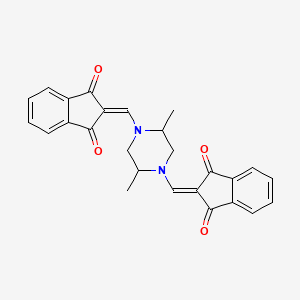
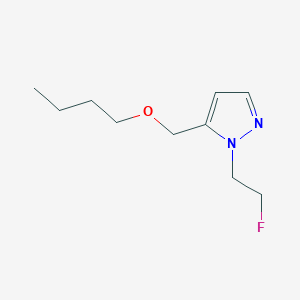

![N-(2-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2731333.png)
![1-((cyanomethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2731334.png)